molecular formula C26H16Br2N4O8S B12473871 N,N'-(sulfonyldibenzene-4,1-diyl)bis(4-bromo-3-nitrobenzamide)

N,N'-(sulfonyldibenzene-4,1-diyl)bis(4-bromo-3-nitrobenzamide)

Cat. No.: B12473871
M. Wt: 704.3 g/mol
InChI Key: RMUXMIIXTNAVTE-UHFFFAOYSA-N
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Description

4-BROMO-N-{4-[4-(4-BROMO-3-NITROBENZAMIDO)BENZENESULFONYL]PHENYL}-3-NITROBENZAMIDE is a complex organic compound characterized by the presence of multiple bromine and nitro groups attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-{4-[4-(4-BROMO-3-NITROBENZAMIDO)BENZENESULFONYL]PHENYL}-3-NITROBENZAMIDE typically involves multi-step organic reactions. The process begins with the nitration of bromobenzene to form 4-bromo-3-nitrobenzene. This intermediate is then subjected to sulfonylation and subsequent amidation reactions to introduce the benzamido and benzenesulfonyl groups. The final step involves the coupling of these intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-{4-[4-(4-BROMO-3-NITROBENZAMIDO)BENZENESULFONYL]PHENYL}-3-NITROBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can introduce various functional groups in place of the bromine atoms.

Scientific Research Applications

4-BROMO-N-{4-[4-(4-BROMO-3-NITROBENZAMIDO)BENZENESULFONYL]PHENYL}-3-NITROBENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-BROMO-N-{4-[4-(4-BROMO-3-NITROBENZAMIDO)BENZENESULFONYL]PHENYL}-3-NITROBENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system and target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-nitrobenzamide: A simpler analog with fewer functional groups.

    4-Bromo-N,N-dimethylbenzamide: Another related compound with different substituents on the benzamide moiety.

    4-Bromo-3-nitrobenzenesulfonamide: Shares the nitro and sulfonamide groups but lacks the complex benzamido structure.

Uniqueness

4-BROMO-N-{4-[4-(4-BROMO-3-NITROBENZAMIDO)BENZENESULFONYL]PHENYL}-3-NITROBENZAMIDE is unique due to its combination of multiple functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering versatility that simpler analogs may not provide.

Properties

Molecular Formula

C26H16Br2N4O8S

Molecular Weight

704.3 g/mol

IUPAC Name

4-bromo-N-[4-[4-[(4-bromo-3-nitrobenzoyl)amino]phenyl]sulfonylphenyl]-3-nitrobenzamide

InChI

InChI=1S/C26H16Br2N4O8S/c27-21-11-1-15(13-23(21)31(35)36)25(33)29-17-3-7-19(8-4-17)41(39,40)20-9-5-18(6-10-20)30-26(34)16-2-12-22(28)24(14-16)32(37)38/h1-14H,(H,29,33)(H,30,34)

InChI Key

RMUXMIIXTNAVTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)Br)[N+](=O)[O-]

Origin of Product

United States

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